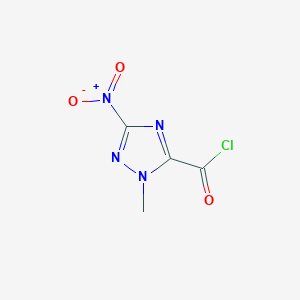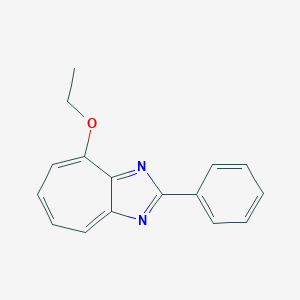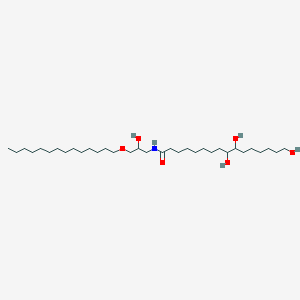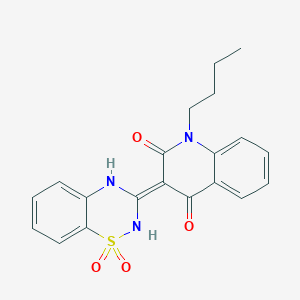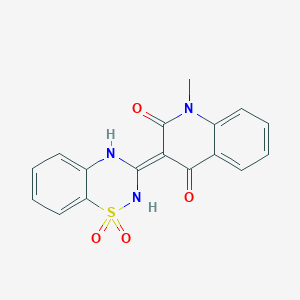![molecular formula C9H12N4 B137276 3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine CAS No. 132898-06-7](/img/structure/B137276.png)
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications . The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available derivatives of 2,3-diaminopyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by nucleophiles activated by the nitro group.
Reduction: The nitro group is reduced to yield the required derivative of 2,3-diaminopyridine.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of palladium-catalyzed amide coupling reactions has been reported to produce imidazo[4,5-b]pyridines in good yields .
Análisis De Reacciones Químicas
Types of Reactions
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the imidazo[4,5-b]pyridine ring.
Substitution: Substitution reactions, such as halogenation and alkylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are used.
Substitution: Halogenated derivatives and alkylating agents are used under conditions of phase transfer catalysis.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities.
Uniqueness
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .
Propiedades
Número CAS |
132898-06-7 |
|---|---|
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
3,5,7-trimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-4-6(2)11-8-7(5)12-9(10)13(8)3/h4H,1-3H3,(H2,10,12) |
Clave InChI |
LJWIZYWODOIFBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1N=C(N2C)N)C |
SMILES canónico |
CC1=CC(=NC2=C1N=C(N2C)N)C |
Key on ui other cas no. |
132898-06-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


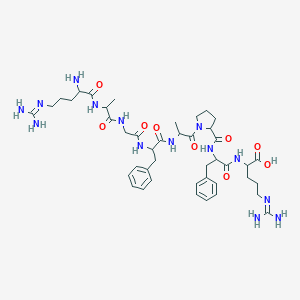
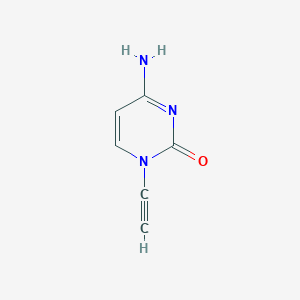
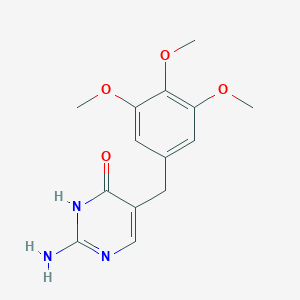
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
